

Technical Guide: Structure Elucidation of 1-(3-Fluorophenyl)piperidin-4-amine

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperidin-4-amine

Cat. No.: B1291232

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Executive Summary

1-(3-Fluorophenyl)piperidin-4-amine is a secondary pharmacophore often utilized as a scaffold in the development of GPCR ligands and kinase inhibitors. Its structural integrity relies on two critical features: the regiochemistry of the fluorine atom on the phenyl ring (meta-substitution) and the integrity of the primary amine at the piperidine 4-position.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule. Unlike simple aliphatic amines, the electronic influence of the N-aryl group and the spin-active fluorine nucleus (

F) creates a unique spectroscopic signature. This document details the specific NMR coupling constants, mass spectrometry fragmentation patterns, and chromatographic protocols required to distinguish this compound from its ortho- or para- isomers.

Molecular Architecture & Synthetic Context[1]

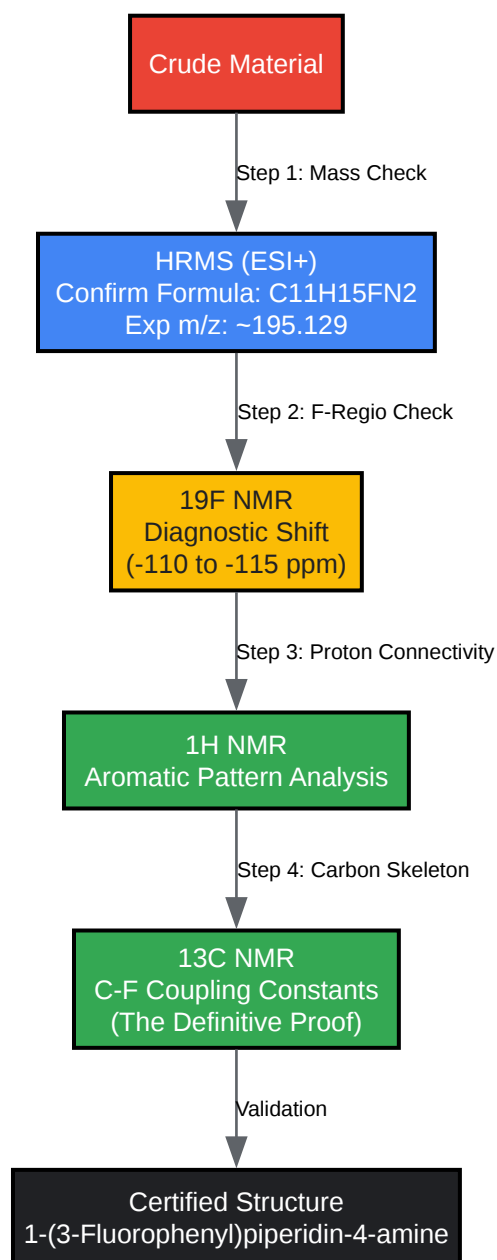
Understanding the synthesis is a prerequisite for anticipating impurities. The compound is typically synthesized via a Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (

) (if the aryl ring is sufficiently activated, though less common for simple fluoro-benzenes).

- Core Structure: A piperidine ring in a chair conformation.[1]
- N1-Substituent: 3-Fluorophenyl group.[2][3][4][5][6][7][8][9]
- C4-Substituent: Primary amine (

).
- Critical Impurities:
 - Regioisomers: 2-fluoro or 4-fluoro analogues (originating from impure starting halides).
 - Bis-arylation: Trace amounts where the C4-amine also reacts with the aryl halide.

Structural Elucidation Workflow



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Figure 1: Step-wise analytical workflow for structural certification.

Spectroscopic Strategy: The "First Principles" Approach

The presence of Fluorine-19 (spin 1/2, 100% natural abundance) is the primary tool for elucidation. It couples to both protons and carbons, creating distinct splitting patterns that act

as a "fingerprint" for the substitution pattern.

Mass Spectrometry (HRMS)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Theoretical [M+H]⁺: 195.1292 m/z.
- Fragmentation: Expect loss of (17 Da) or cleavage of the piperidine ring.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

is recommended over

for two reasons:

- It stabilizes the exchangeable amine protons (), making them visible as a broad singlet or distinct peak.
- It prevents aggregation of the free base.

A.

F NMR (The Anchor)

The chemical shift of fluorine on a benzene ring is highly sensitive to position relative to the nitrogen.

- Expected Shift:
 - 110.0 to -115.0 ppm.
- differentiation:
 - Ortho (2-F): Typically shifted downfield (~ -120 ppm) due to steric compression.

- Para (4-F): Often distinct, but the meta position is confirmed by the splitting pattern in the proton spectrum (see below).

B.

H NMR (Proton Connectivity)

The aromatic region (6.5 – 7.5 ppm) will display a specific pattern for 1,3-disubstitution.

Proton Position	Multiplicity	Description
Ar-H2 (Between N and F)	Doublet of Triplets (dt)	Coupled to F () and H4/H6 (). This is the most isolated aromatic proton.
Ar-H5 (Meta to N and F)	Pseudo-Triplet (td)	Large coupling to F () and H4/H6 ().
Ar-H4 / Ar-H6	Multiplets	Overlapping signals coupled to F and adjacent protons.[1]
Pip-H2, H6	Doublet (broad)	3.5 - 3.8 ppm. Deshielded by the N-aryl bond.
Pip-H4	Multiplet	2.6 - 2.9 ppm.[10] The methine proton at the amine attachment point.
Pip-H3, H5	Multiplet	1.2 - 1.9 ppm.

C.

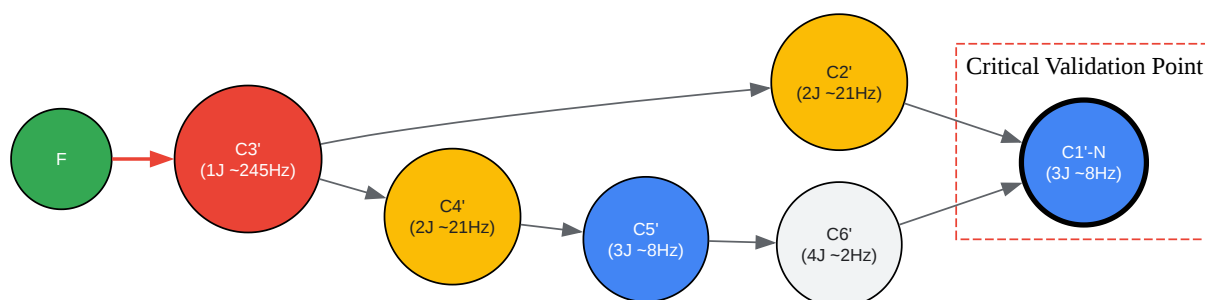
C NMR (The Definitive Proof)

This is the most critical experiment. The magnitude of the Carbon-Fluorine () coupling constants proves the meta relationship.

- C-F Coupling Logic:
 - Hz (Carbon directly attached to F).
 - Hz (Ortho carbons).
 - Hz (Meta carbons).
 - Hz (Para carbon).

Validation Check: In the 1,3-substituted system, the Quaternary Carbon attached to Nitrogen (C1') will show a

coupling of ~8-10 Hz. If this carbon appears as a singlet (no coupling) or a doublet with ~20 Hz (), the structure is incorrect (likely para or ortho respectively).



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Figure 2: ¹³C-NMR Coupling Constant Logic. The coupling at C1' (attached to Nitrogen) is the diagnostic confirmation of meta-substitution.

Analytical Protocols

Standard NMR Sample Preparation

- Mass: Weigh 5–10 mg of the solid.
- Solvent: Add 0.6 mL of DMSO-
(99.9% D).
- Vessel: Transfer to a clean, dry 5mm NMR tube.
- Acquisition:
 - Run
H (minimum 16 scans).
 - Run
F (decoupled from H if possible, or coupled to see fine structure).
 - Run
C (minimum 512 scans due to splitting reducing signal-to-noise).

Purity Profiling (HPLC-UV)

To ensure the amine is not a mixture of isomers or salt forms.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100mm).
- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).
- Note: The amine is basic. Using a high pH buffer (Ammonium Bicarbonate, pH 10) often yields better peak shape for free amines than acidic conditions.

Quality Control & Stability

- Hygroscopicity: The HCl salt (CAS 923565-91-7) is likely hygroscopic. Store in a desiccator.
- Oxidation: Primary amines can oxidize to N-oxides or absorb to form carbamates upon prolonged air exposure.
- Appearance: The pure free base is typically a pale yellow oil or low-melting solid; the HCl salt is a white to off-white solid.

References

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